(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
VTESFIQSEVFMAQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Bromination and Nucleophilic Substitution
A foundational strategy involves bromination of 6-methylindole at the 3-position, followed by nucleophilic substitution to introduce the amino acid backbone. In a protocol adapted from related indole derivatives, 6-methylindole undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving >85% conversion to 3-bromo-6-methylindole. Subsequent coupling with a serine-derived nucleophile—such as a protected L-serine methyl ester—proceeds via a palladium-catalyzed cross-coupling reaction. For example, using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium carbonate in toluene at 110°C for 24 hours yields the β-(6-methylindol-3-yl)alanine intermediate.
Key Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 0–5°C, 2h | 87% |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | 110°C, 24h | 72% |
Deprotection of the amine group (e.g., using trifluoroacetic acid) and acetylation with acetic anhydride in pyridine completes the synthesis, with an overall yield of 58–62% for the four-step sequence.
Chiral Auxiliary-Mediated Coupling
To enforce stereochemical control, chiral auxiliaries such as (S)-tert-butylsulfinamide have been employed. In this approach, 3-bromo-6-methylindole reacts with a sulfinimine-derived glycine equivalent under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the (S)-configured carbon center with >98% enantiomeric excess (ee). Hydrolysis of the sulfinamide group and N-acetylation furnishes the target compound.
Cascade Reaction Methodologies
Industrial patents describe cascade reactions for analogous N-acetylated tryptophan derivatives, which can be adapted for 6-methylindole substrates. A hydrogenation-hydrolysis-acetylation sequence, as detailed in CN1256325C, achieves 78–80% yield for N-acetyl-DL-tryptophan. Applied to 6-methylindole precursors, this method involves:
-
Hydrogenation : Raney nickel (10–30 wt%) catalyzes hydrogenation of indole intermediates at 3.0–4.0 MPa and 45–80°C.
-
Hydrolysis : Alkaline hydrolysis (15% NaOH, 110°C, 48h) cleaves protecting groups.
-
Acetylation : Acetic anhydride (1.2–1.4 equivalents) acetylates the free amine at pH 8.0–9.0, with precipitation at pH 2.0.
Optimized Cascade Conditions
| Parameter | Value |
|---|---|
| Pressure | 3.0–4.0 MPa |
| Temperature | 45–80°C (hydrogenation), 110°C (hydrolysis) |
| Catalyst Loading | 10–30% Raney Ni |
| Overall Yield | 78–80% |
Industrial-Scale Production Techniques
Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors have been implemented for bromination and acetylation steps, reducing reaction times by 40% compared to batch processes. For example, a microfluidic system operating at 5 mL/min throughput achieves 95% conversion in the bromination step using NBS and AIBN as initiator.
Industrial Process Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Bromination Time | 12h | 2h |
| Acetylation Yield | 85% | 93% |
| Purity (HPLC) | 97% | 99.5% |
Purification via simulated moving bed (SMB) chromatography enhances enantiomeric purity to >99% ee, critical for pharmaceutical applications.
Stereochemical Control and Resolution Methods
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates offers a biocatalytic route. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of β-(6-methylindol-3-yl)alanine in vinyl acetate, leaving the (S)-enantiomer unreacted. After separation, the (S)-amine is acetylated conventionally, achieving 92% ee.
Asymmetric Catalysis
Chiral phosphine ligands in palladium-catalyzed couplings induce stereoselectivity. For instance, (R)-BINAP-Pd complexes catalyze the formation of the (S)-configured product with 94% ee in Suzuki-Miyaura couplings between 3-bromo-6-methylindole and boronic acid derivatives.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Method | Steps | Overall Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 4 | 58–62% | 98% | Moderate |
| Cascade Reaction | 3 | 78–80% | Racemic | High |
| Enzymatic Resolution | 5 | 45–50% | 92% | Low |
The cascade reaction excels in yield and scalability but requires subsequent resolution for enantiopure product. Multi-step organic synthesis provides direct access to the (S)-enantiomer but involves complex purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the acetamido moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Aromatic Substituents: The 6-methylindole in the target compound increases steric bulk compared to unsubstituted indole (Tryptophan Related Compound B) . This may reduce rotational freedom or improve binding specificity in protein interactions. Naphthalene () extends the aromatic system, favoring interactions with hydrophobic pockets in enzymes or receptors.
Backbone Modifications :
- Boc protection () is a common strategy in peptide synthesis to prevent unwanted side reactions, contrasting with the acetyl group in the target compound.
- Thiophene () replaces indole, altering electronic properties and solubility, which could be advantageous in materials or catalysis .
Biological and Industrial Relevance :
Biological Activity
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews various studies that investigate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₂O₄
- Molecular Weight : 260.29 g/mol
This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer properties.
Anti-Cancer Properties
Research has indicated that compounds containing indole structures can exhibit significant anti-cancer effects. In particular, (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to interfere with the cell cycle, promoting apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- It may also inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
-
Case Studies :
- A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
- Another investigation on colon cancer cells (HT29) showed similar results, with significant apoptosis observed through flow cytometry analysis.
Neuroprotective Effects
Beyond its anti-cancer properties, this compound has also been explored for neuroprotective effects:
-
Mechanism :
- It is thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- The compound may enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and differentiation.
-
Research Findings :
- In vitro studies on SH-SY5Y neuroblastoma cells indicated that (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid could protect against oxidative stress-induced apoptosis, with a notable reduction in reactive oxygen species (ROS) levels.
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| Anti-Cancer | HT29 | 12 | Inhibition of PI3K/Akt signaling pathway |
| Neuroprotective | SH-SY5Y | 20 | Reduction of oxidative stress and enhancement of BDNF |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Protection of the indole nitrogen (e.g., using Fmoc or Boc groups) to prevent side reactions during coupling .
- Step 2 : Coupling of the acetamido group via EDC/HOBt-mediated amide bond formation, with reaction times optimized at 48 hours for >90% conversion .
- Step 3 : Acidic deprotection (e.g., TFA for Boc removal) followed by purification via reversed-phase HPLC or recrystallization .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (20–25°C) minimizes byproducts. Yield improvements (>15%) are achievable by replacing traditional catalysts with Pd/C under hydrogenation .
Q. How is the structural integrity of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid confirmed in research settings?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify stereochemistry and substituent positions. Key signals include δ 7.2–7.5 ppm (indole protons) and δ 1.9–2.1 ppm (acetamido methyl group) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, with R-factor thresholds <0.05 ensuring reliability .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 275.12) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution or indole methylation) impact the biological activity of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid?
- Methodological Answer : Comparative studies using analogs reveal:
- 6-Methyl Indole : Enhances lipophilicity (logP +0.3 vs. non-methylated analogs), improving membrane permeability in cellular assays .
- Fluorine Substitution : 4-Fluoro analogs (e.g., CAS 17481-06-0) show 30% higher binding affinity to serotonin receptors due to electronegative effects .
- Data Table :
| Compound | Substituent | logP | IC50 (μM, HeLa cells) |
|---|---|---|---|
| Parent Compound | 6-methyl indole | 2.1 | 15.0 |
| 4-Fluoro analog | 4-F-phenyl | 2.4 | 10.5 |
| 7-Chloro analog (CAS 77290-47-2) | 7-Cl-indole | 2.7 | 8.2 |
| Source: Derived from |
Q. What strategies resolve contradictions in reported enzyme inhibition data for (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme concentrations (0.1–1.0 nM) to minimize variability .
- Orthogonal Validation : Combine kinetic assays (e.g., fluorescence quenching) with ITC (isothermal titration calorimetry) to confirm binding constants (K) .
- Case Study : Discrepancies in IC50 values for histidine decarboxylase inhibition (15–25 μM) were resolved by pre-incubating the enzyme with cofactor PLP .
Q. How can computational modeling predict the binding mode of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid to neurodegenerative disease targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions with tau protein (PDB ID 6NJB). Key residues: Lys369 (hydrogen bonding with acetamido) and Phe346 (π-π stacking with indole) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. RMSD <2.0 Å over 50 ns indicates stable binding .
Handling & Safety in Academic Research
Q. What precautions are critical when handling hygroscopic or reactive intermediates during the synthesis of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid?
- Methodological Answer :
- Storage : Store intermediates under argon at -20°C to prevent oxidation. Use desiccants (e.g., silica gel) for hygroscopic compounds .
- PPE : Wear nitrile gloves and safety goggles during TFA deprotection steps to avoid corrosive exposure .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Comparative & Mechanistic Studies
Q. How does the 6-methyl group on the indole ring influence the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and monitor via LC-MS/MS. The 6-methyl group reduces CYP3A4-mediated oxidation by 40% compared to non-methylated analogs, extending half-life (t = 8.2 h vs. 4.5 h) .
Data Reproducibility & Validation
Q. What experimental controls ensure reproducibility in measuring the antioxidant activity of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
